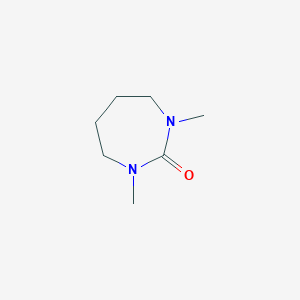
1,3-dimethyl-1,3-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-1,3-diazepan-2-one is a heterocyclic compound with a seven-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,3-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diamines with carbonyl compounds under acidic or basic conditions. For example, the reaction of 1,3-diaminopropane with glyoxal can yield the desired diazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods often use automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-1,3-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the diazepinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
1,3-dimethyl-1,3-diazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-1,3-diazepan-2-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, some derivatives may inhibit enzyme activity, thereby affecting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodiazepines: These compounds have a similar diazepine ring structure but differ in the position of the nitrogen atoms.
1,5-Benzodiazepines: These compounds also share a similar ring structure but have different substitution patterns and functional groups.
Uniqueness
1,3-dimethyl-1,3-diazepan-2-one is unique due to its specific ring structure and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
16597-38-9 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
Clé InChI |
BSVHATKBZZYYIC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=O)C |
SMILES canonique |
CN1CCCCN(C1=O)C |
Key on ui other cas no. |
16597-38-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















